molecular formula C29H38N2O B11944032 N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide

Cat. No.: B11944032
M. Wt: 430.6 g/mol
InChI Key: NZPXTQVMJQHEBG-SHQCIBLASA-N
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Description

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is a synthetic organic compound It is characterized by the presence of a quinoline moiety, a butyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the butyl chain and the acetamide group. Common reagents used in these reactions include tert-butyl chloride, quinoline, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)ethyl)acetamide
  • N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)propyl)acetamide

Uniqueness

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with a butyl chain and an acetamide group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C29H38N2O

Molecular Weight

430.6 g/mol

IUPAC Name

N-[(1S,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide

InChI

InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27-/m1/s1

InChI Key

NZPXTQVMJQHEBG-SHQCIBLASA-N

Isomeric SMILES

CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C

Canonical SMILES

CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C

Origin of Product

United States

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